REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2C(=O)C(C)(C)C)=[CH:7][CH:6]=1)=O.C([O-])(O)=O.[Na+].[CH3:25][NH:26][CH3:27].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.O>[CH3:25][N:26]([CH2:2][CH2:3][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][NH:11]2)=[CH:7][CH:6]=1)[CH3:27] |f:1.2,4.5.6.7.8.9|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC=C2C=CN(C2=C1)C(C(C)(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
453.6 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for four hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted twice with dichloromethane (2×50 ml)
|
Type
|
WASH
|
Details
|
After washing sequentially with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with Rochelle's salt (1 M, 3 mL) and silica gel
|
Type
|
CUSTOM
|
Details
|
The 5% fraction was further purified by flash chromatography (silica gel, 3% methanolic ammonia in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCC1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |